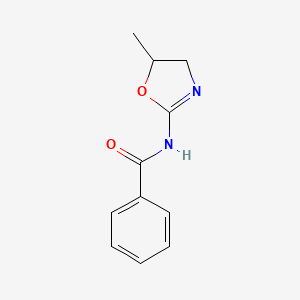

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide

Description

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 4,5-dihydro-1,3-oxazole (oxazoline) ring substituted with a methyl group at the 5-position.

Synthesis: The compound can be synthesized via a reaction between benzamide derivatives and thionyl chloride (SOCl₂) in chloroform, followed by cyclization to form the oxazoline ring. For example, 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol hydrochloride salt was synthesized with a 76% yield using this method .

Properties

CAS No. |

802321-46-6 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide |

InChI |

InChI=1S/C11H12N2O2/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13,14) |

InChI Key |

IXRPGGNHVRQKPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN=C(O1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) followed by in-line quenching of residual HF . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .

Industrial Production Methods

Industrial production of oxazoles, including this compound, often utilizes flow synthesis techniques. This method allows for the rapid and efficient production of oxazoles by continuously feeding reactants through a packed reactor containing commercial manganese dioxide . This approach improves safety and product purity compared to batch synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under mild conditions.

Major Products Formed

Oxidation: Formation of oxazoles.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Oxazoline-Benzamide Derivatives

N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide

- Structure : Features a tert-butyl group on the oxazoline ring and an ethynyl-purine substituent on the benzamide.

- Activity : Demonstrated enhanced enzymatic and antiproliferative activity compared to ethylenic precursors, with improved IC₅₀ values in ABL1 kinase inhibition assays .

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide Derivatives in Catalysis

- Example: 2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenol.

- Application : Acts as an N,O-bidentate ligand in titanium and vanadium catalysts, facilitating C–H bond functionalization reactions .

- Comparison: The phenol substituent enhances metal coordination compared to unsubstituted analogs, improving catalytic efficiency .

Benzamide Derivatives with Alternative Heterocycles

N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide Analogs

- Example : 4-(diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide (C₁₄H₁₉N₃O₃S₂).

- Structure : Replaces oxazoline with a 4,5-dihydrothiazole ring and introduces a sulfamoyl group.

- Properties : The sulfamoyl group increases solubility in polar solvents, contrasting with the more lipophilic oxazoline derivatives .

N-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzamide Derivatives

- Example : TAS1553 {5-chloro-2-{N-[(1S,2R)-2-(6-fluoro-2,3-dimethylphenyl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]sulfamoyl}benzamide}.

- Activity : Exhibits potent inhibition of ribonucleotide reductase (RNR), a target in cancer therapy .

- Comparison : The oxadiazole ring enhances electron-withdrawing properties, stabilizing interactions with enzyme active sites compared to oxazoline derivatives .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Analogs

*IC₅₀ values are enzyme-specific.

Structural Insights from Crystallography

- N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl)benzamide : X-ray analysis revealed a planar oxadiazole ring and hydrogen bonding between the benzamide carbonyl and thioxo group, stabilizing the crystal lattice .

- Contrast with Oxazoline Derivatives : Oxazoline rings exhibit puckered conformations, reducing planarity but enhancing steric effects for targeted interactions .

Biological Activity

N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methyl-4,5-dihydro-1,3-oxazole with appropriate benzoyl chloride or benzamide derivatives. The process generally follows these steps:

- Formation of the Oxazoline Ring : The initial step involves the condensation of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the oxazoline.

- Benzoylation : The resulting oxazoline is then reacted with benzoyl chloride to introduce the benzamide functionality.

Antimicrobial Activity

Research indicates that compounds containing the oxazoline moiety exhibit significant antimicrobial properties. A study evaluating various derivatives found that this compound showed promising activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, demonstrating efficacy comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| N-(5-methyl-4,5-dihydro-1,3-oxazol-2-y)benzamide | S. aureus | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that N-(5-methyl-4,5-dihydro-1,3-oxazol-2-y)benzamide exhibited cytotoxic effects. The IC50 values were evaluated using MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The biological activity of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-y)benzamide is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

A notable case study involved the evaluation of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-y)benzamide in animal models for its anticancer efficacy. Mice bearing xenograft tumors were treated with the compound over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.